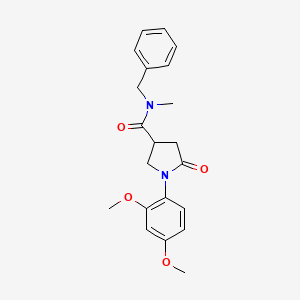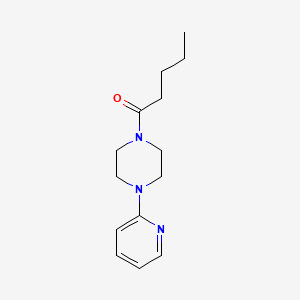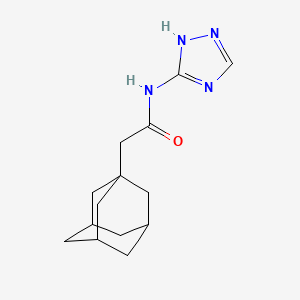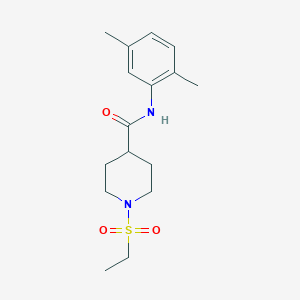
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives, and it has been shown to exhibit neuroprotective and anti-inflammatory properties.
Wirkmechanismus
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK, which is a key mediator of neuronal cell death. JNK is activated by various stress stimuli, including oxidative stress, inflammation, and protein misfolding, and it triggers a cascade of events that ultimately lead to neuronal cell death. By inhibiting JNK activation, this compound can protect neurons from cell death and promote their survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective effects, the compound has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic potential in various neurological disorders. This compound has also been shown to inhibit the activity of other protein kinases, including c-Abl and c-Src, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized in large quantities. It has also been extensively studied in various in vitro and in vivo models, which provide a wealth of data on its pharmacological properties. However, this compound has some limitations, including its relatively low potency and selectivity for JNK inhibition, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the compound's anti-inflammatory properties, which may have broader therapeutic applications beyond neurological disorders. Finally, the development of novel drug delivery systems may enhance the efficacy and specificity of this compound and other pyrrolidinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its therapeutic potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to exert neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the neuronal cell death pathway.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2,4-dimethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-22(13-15-7-5-4-6-8-15)21(25)16-11-20(24)23(14-16)18-10-9-17(26-2)12-19(18)27-3/h4-10,12,16H,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNUCGLBACGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4857445.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4857451.png)
![1-[(3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4857454.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4857474.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4857475.png)

![N-(2,4-dichlorophenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4857496.png)

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4857500.png)
![1-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4857506.png)
![2-(2-methylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4857531.png)

